molecular formula C21H41NO B13935576 1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine CAS No. 56630-60-5

1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine

Cat. No.: B13935576
CAS No.: 56630-60-5
M. Wt: 323.6 g/mol
InChI Key: GVJHRVQIICKQRR-UHFFFAOYSA-N
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Description

1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine is a chemical compound with the molecular formula C21H41NO and a molecular weight of 323.56 g/mol It is known for its unique structure, which includes a pyrrolidine ring attached to a 3,6,13-trimethyltetradecanoyl group

Preparation Methods

The synthesis of 1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine typically involves the reaction of pyrrolidine with a suitable acylating agent, such as 3,6,13-trimethyltetradecanoyl chloride . The reaction is usually carried out under anhydrous conditions and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The trimethyltetradecanoyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(3,6,13-Trimethyltetradecanoyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(3,6,13-Trimethyltetradecanoyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(3,6,13-Trimethyltetradecanoyl)morpholine: Contains a morpholine ring, offering different chemical and biological properties.

    1-(3,6,13-Trimethyltetradecanoyl)pyrrole: Features a pyrrole ring, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the trimethyltetradecanoyl group, which imparts distinct chemical and biological properties not found in its analogs.

Properties

CAS No.

56630-60-5

Molecular Formula

C21H41NO

Molecular Weight

323.6 g/mol

IUPAC Name

3,6,13-trimethyl-1-pyrrolidin-1-yltetradecan-1-one

InChI

InChI=1S/C21H41NO/c1-18(2)11-7-5-6-8-12-19(3)13-14-20(4)17-21(23)22-15-9-10-16-22/h18-20H,5-17H2,1-4H3

InChI Key

GVJHRVQIICKQRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC(C)CCC(C)CC(=O)N1CCCC1

Origin of Product

United States

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